4-(6-(((2-Phenylthiazol-4-yl)methyl)thio)pyrimidin-4-yl)morpholine
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Overview
Description
This compound is a pyrimidin-4-amine derivative optimized from the lead compound 3-ethyl-1-methyl-N-((2-phenylthiazol-4-yl)methyl)-1H-pyrazole-5-carboxamide. It exhibits superior fungicidal activity compared to commercial fungicides like diflumetorim.
Mechanism of Action
Biochemical Pathways
Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor effects .
Preparation Methods
The synthesis of 4-(6-(((2-Phenylthiazol-4-yl)methyl)thio)pyrimidin-4-yl)morpholine involves several steps. The preparation typically starts with the formation of the thiazole ring, followed by the introduction of the pyrimidine moiety and finally the morpholine ring. The synthetic routes and reaction conditions are carefully optimized to ensure high yield and purity of the final product. Industrial production methods often involve large-scale reactions with stringent control over temperature, pressure, and reaction time to achieve consistent quality .
Chemical Reactions Analysis
4-(6-(((2-Phenylthiazol-4-yl)methyl)thio)pyrimidin-4-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the thiazole or pyrimidine rings are substituted with different functional groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions.
Scientific Research Applications
4-(6-(((2-Phenylthiazol-4-yl)methyl)thio)pyrimidin-4-yl)morpholine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: It exhibits significant fungicidal activity, making it a potential candidate for the development of new antifungal drugs.
Industry: The compound’s properties are leveraged in the development of new materials with specific characteristics, such as enhanced durability or reactivity.
Comparison with Similar Compounds
4-(6-(((2-Phenylthiazol-4-yl)methyl)thio)pyrimidin-4-yl)morpholine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound also features a pyrimidine ring and exhibits significant biological activity, particularly as a CDK2 inhibitor for cancer treatment.
2-Thio-containing pyrimidines: These compounds have a sulfur atom in the pyrimidine ring and show diverse biological activities, including antioxidant, radioprotective, and antimicrobial properties. The uniqueness of this compound lies in its combination of thiazole, pyrimidine, and morpholine rings, which confer a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
4-[6-[(2-phenyl-1,3-thiazol-4-yl)methylsulfanyl]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS2/c1-2-4-14(5-3-1)18-21-15(12-25-18)11-24-17-10-16(19-13-20-17)22-6-8-23-9-7-22/h1-5,10,12-13H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTJIGZHIRMAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=NC=N2)SCC3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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